YPX-C-05

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

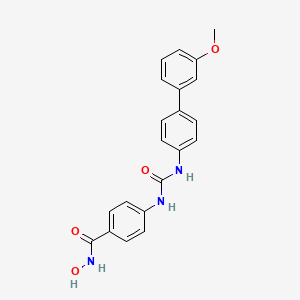

C21H19N3O4 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide |

InChI |

InChI=1S/C21H19N3O4/c1-28-19-4-2-3-16(13-19)14-5-9-17(10-6-14)22-21(26)23-18-11-7-15(8-12-18)20(25)24-27/h2-13,27H,1H3,(H,24,25)(H2,22,23,26) |

InChI Key |

OPWIKWZVLIWRDK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of YPX-C-05: An Uncharted Territory in Drug Discovery

Despite a comprehensive search of publicly available scientific literature and databases, the mechanism of action for the compound designated YPX-C-05 remains elusive. At present, there is no disclosed information regarding its biological targets, signaling pathways, or pharmacological effects.

This lack of data prevents a detailed analysis of its therapeutic potential and precludes the construction of an in-depth technical guide as requested. The scientific community awaits initial publications or presentations that would shed light on the foundational biology of this molecule. Without primary data, any discussion on its mechanism would be purely speculative.

Further research and publication by the originating laboratory or institution are required to understand the fundamental properties of this compound, including:

-

Primary Molecular Target(s): Identifying the specific protein(s) or cellular components with which this compound directly interacts is the first step in elucidating its mechanism.

-

Affected Signaling Pathways: Understanding how the interaction with its target(s) modulates intracellular signaling cascades is crucial.

-

Cellular and Physiological Effects: Characterizing the downstream consequences of its action on cellular behavior and overall physiology will define its potential therapeutic applications.

As the development of novel therapeutics is a dynamic field, information on new compounds like this compound may become available over time through scientific publications, conference proceedings, or patent filings. Researchers interested in this specific molecule are encouraged to monitor these channels for forthcoming data.

YPX-C-05: A Novel HDAC Inhibitor for Vascular Dysfunction and Hypertension

An In-depth Technical Guide for Researchers and Drug Development Professionals

YPX-C-05 is a novel isohydroxamic acid-based histone deacetylase (HDAC) inhibitor demonstrating significant potential in the treatment of hypertension and associated vascular disorders.[1][2][3] Preclinical investigations have highlighted its vasodilatory and antihypertensive activities, positioning it as a promising therapeutic candidate. This document provides a comprehensive overview of the core scientific and technical information available on this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its therapeutic effects primarily through the inhibition of HDACs, leading to an increase in histone H4 acetylation within endothelial cells.[3][4] This primary action initiates a cascade of downstream signaling events, centering on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) pathway.[2][5] The activation of this pathway is crucial for its vasodilatory and antihypertensive properties.

The proposed signaling cascade is as follows:

Quantitative Data Summary

While specific IC50 values for this compound against a broad panel of HDAC isoforms are not yet publicly available in the reviewed literature, its activity has been characterized through functional assays. The following table summarizes the key quantitative findings from preclinical studies.

| Parameter | Value | Model System | Reference |

| Chemical Formula | C21H19N3O4 | N/A | [1] |

| Molecular Weight | 377.39 g/mol | N/A | [1] |

| Purity | >98% (by HPLC) | N/A | [1] |

Key Experiments and Protocols

The vasodilatory and antihypertensive effects of this compound were elucidated through a series of key experiments. The detailed methodologies for these are outlined below.

Western Blot Analysis for Histone Acetylation

This experiment is crucial to confirm the HDAC inhibitory activity of this compound in a cellular context.

Protocol:

-

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80% confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris.

-

Protein Quantification: The protein concentration of the supernatant is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for acetylated histone H4. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Ex Vivo Vasodilation Studies

These experiments assess the direct effect of this compound on blood vessel relaxation.

Protocol:

-

Tissue Preparation: Thoracic aortic rings are isolated from spontaneously hypertensive rats (SHRs) or normotensive control rats (e.g., Wistar-Kyoto rats). The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

-

Contraction and Relaxation: The aortic rings are pre-contracted with phenylephrine. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to assess its vasodilatory effect. The relaxation is measured as a percentage of the pre-contraction.

-

Mechanism of Action Studies: To investigate the involvement of the PI3K/Akt/eNOS pathway, the experiments are repeated in the presence of specific inhibitors, such as a PI3K inhibitor (e.g., LY294002) or an eNOS inhibitor (e.g., L-NAME).

In Vivo Antihypertensive Studies

These studies evaluate the efficacy of this compound in a living animal model of hypertension.

Protocol:

-

Animal Model: Spontaneously hypertensive rats (SHRs) are commonly used as a model for essential hypertension.

-

Drug Administration: this compound is administered to the SHRs, typically via oral gavage or intraperitoneal injection, at various doses. A vehicle control group receives the same volume of the vehicle.

-

Blood Pressure Measurement: Systolic and diastolic blood pressure, as well as heart rate, are monitored over time using a non-invasive tail-cuff method or via radiotelemetry for continuous monitoring.

-

Data Analysis: The changes in blood pressure and heart rate in the this compound treated groups are compared to the vehicle control group to determine the antihypertensive effect.

Concluding Remarks

This compound is an emerging HDAC inhibitor with a well-defined mechanism of action in the vascular endothelium. Its ability to modulate the PI3K/Akt/eNOS pathway through histone acetylation underscores its potential as a novel therapeutic for hypertension. Further studies are warranted to fully characterize its HDAC isoform selectivity, pharmacokinetic and pharmacodynamic profiles, and long-term safety to pave the way for potential clinical development.

References

Isohydroxamic Acid Derivatives: A Technical Guide for Researchers in Drug Discovery

An In-depth Whitepaper on the Synthesis, Mechanism of Action, and Therapeutic Potential of Isohydroxamic Acid Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohydroxamic acid derivatives have emerged as a pivotal class of compounds in medicinal chemistry, primarily owing to their potent ability to inhibit metalloenzymes. This technical guide provides a comprehensive overview of isohydroxamic acid derivatives, with a particular focus on their role as histone deacetylase (HDAC) inhibitors in cancer research. This document details their mechanism of action, provides structured quantitative data on their biological activity, outlines detailed experimental protocols for their synthesis and evaluation, and presents visual representations of key signaling pathways and experimental workflows.

Introduction: The Significance of Isohydroxamic Acid Derivatives

Isohydroxamic acids are a class of organic compounds characterized by the functional group -C(=O)N(OH)R. Their significance in drug discovery stems from their ability to act as potent chelators of metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺), which are essential cofactors in the active sites of many enzymes. This chelating property forms the basis of their inhibitory activity against various metalloenzymes, making them a valuable scaffold for the development of therapeutic agents.

The most prominent application of isohydroxamic acid derivatives to date is in the field of oncology as histone deacetylase (HDAC) inhibitors.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins.[3] Dysregulation of HDAC activity is a hallmark of many cancers, leading to aberrant gene expression and tumor progression.[2][4] By inhibiting HDACs, isohydroxamic acid derivatives can restore normal patterns of gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[5] Several isohydroxamic acid-based HDAC inhibitors, including Vorinostat (SAHA), Belinostat, and Panobinostat, have received FDA approval for the treatment of various cancers, validating this therapeutic approach.[2]

Beyond oncology, isohydroxamic acid derivatives are being explored for their therapeutic potential in a range of other diseases, including neurodegenerative disorders and infectious diseases, by targeting other metalloenzymes.[6] This guide will provide researchers with the foundational knowledge and practical methodologies to explore the full potential of this versatile class of compounds.

Mechanism of Action: Targeting Metalloenzymes

The primary mechanism by which isohydroxamic acid derivatives exert their inhibitory effects is through the chelation of the metal ion cofactor in the active site of the target enzyme. In the case of zinc-dependent HDACs, the hydroxamic acid moiety coordinates with the Zn²⁺ ion, effectively blocking the catalytic activity of the enzyme.[7]

dot

Caption: Mechanism of HDAC Inhibition by Isohydroxamic Acid Derivatives.

The inhibition of HDACs by isohydroxamic acid derivatives leads to the accumulation of acetylated histones, which in turn alters chromatin structure and modulates the expression of genes involved in key cellular processes such as the cell cycle and apoptosis.[8][9] This ultimately results in the inhibition of cancer cell proliferation and survival.

Quantitative Data: Biological Activity of Isohydroxamic Acid Derivatives

The following tables summarize the in vitro inhibitory activity of selected isohydroxamic acid derivatives against various HDAC isoforms and their cytotoxic effects on different cancer cell lines.

Table 1: Inhibitory Activity (IC₅₀) of Isohydroxamic Acid Derivatives against HDAC Isoforms

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference |

| Vorinostat (SAHA) | 2 | 3 | 10 | 1 | 310 | [10][11] |

| Belinostat | 40 | 50 | 30 | 30 | 2000 | [10] |

| Panobinostat | 3 | 5 | 8 | 20 | 1000 | [10] |

| YSL-109 | 259439 | - | - | 0.537 | 2240 | [10][12] |

| Compound 3A | - | 890 | - | - | - | [6] |

| Compound 3B | 440 | 1940 | - | - | - | [6] |

Table 2: Cytotoxic Activity (IC₅₀) of Isohydroxamic Acid Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Vorinostat (SAHA) | SH-SY5Y | Neuroblastoma | 0.91 | [6] |

| YSL-109 | HepG2 | Hepatocellular Carcinoma | 3.39 | [10][12] |

| YSL-109 | MCF-7 | Breast Cancer | 3.41 | [10][12] |

| YSL-109 | SH-SY5Y | Neuroblastoma | 6.42 | [10][12] |

| Compound 3A | SH-SY5Y | Neuroblastoma | 8.49 | [6] |

| Compound 3B | SH-SY5Y | Neuroblastoma | 4.44 | [6] |

| OSe hybrid 8 | HepG2 | Hepatocellular Carcinoma | 7.57 | [13] |

| OSe hybrid 8 | MCF-7 | Breast Cancer | 9.86 | [13] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key isohydroxamic acid derivative and for the in vitro evaluation of their biological activity.

Synthesis of Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA)

This protocol describes a high-yield synthesis of Vorinostat.[14]

Materials:

-

Suberic acid

-

Aniline

-

Thionyl chloride

-

Hydroxylamine hydrochloride

-

Potassium hydroxide

-

Methanol

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Suberanilic Acid:

-

A solution of suberic acid (1 equivalent) in methanol is heated to reflux.

-

Aniline (1.1 equivalents) is added dropwise, and the reaction mixture is refluxed for 4-6 hours.

-

The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with 1N HCl and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give suberanilic acid, which can be purified by recrystallization from ethyl acetate/hexane.

-

-

Synthesis of Suberanilic Acid Chloride:

-

Suberanilic acid (1 equivalent) is dissolved in dichloromethane.

-

Thionyl chloride (1.5 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-3 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield suberanilic acid chloride.

-

-

Synthesis of Vorinostat (SAHA):

-

A solution of hydroxylamine hydrochloride (3 equivalents) in methanol is cooled to 0 °C.

-

A solution of potassium hydroxide (3 equivalents) in methanol is added dropwise. The mixture is stirred for 30 minutes, and the precipitated KCl is filtered off.

-

The filtrate containing free hydroxylamine is added to a solution of suberanilic acid chloride (1 equivalent) in dichloromethane at 0 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The solvent is evaporated, and the residue is purified by silica gel column chromatography (DCM:MeOH gradient) to afford Vorinostat as a white solid.

-

In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against HDACs using a fluorogenic substrate.[15][16][17]

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing Trichostatin A as a stop reagent and a trypsin-like protease)

-

Test compounds (isohydroxamic acid derivatives) dissolved in DMSO

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in HDAC assay buffer.

-

In a 96-well black microplate, add the diluted test compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the HDAC enzyme to all wells except the negative control.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution to each well. The developer contains a potent HDAC inhibitor to halt the enzymatic reaction and a protease that cleaves the deacetylated substrate, releasing the fluorescent AMC.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Sulforhodamine B (SRB) Assay for Cytotoxicity Screening

This protocol describes a method for determining the cytotoxicity of compounds against adherent cancer cell lines.[18][19][20]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear flat-bottom microplate

-

Test compounds dissolved in DMSO

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader (absorbance at 510 nm)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4 °C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the optical density (OD) at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for the development of isohydroxamic acid derivatives and the HDAC signaling pathway.

dot

References

- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. Targeting the epigenome: Screening bioactive compounds that regulate histone deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Vanillin Hydroxamic Acid Derivatives as Novel Peptide Deformylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abcam.com [abcam.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. benchchem.com [benchchem.com]

- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydroxamic Acid Derivative YPX-C-05: A Technical Guide to its Role in Histone H4 Acetylation and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

YPX-C-05 is a novel isohydroxamic acid-based histone deacetylase (HDAC) inhibitor with demonstrated vasodilatory and antihypertensive properties. A key mechanism of its action involves the modulation of histone H4 acetylation, a critical epigenetic modification in gene regulation. This document provides a comprehensive technical overview of the relationship between this compound and histone H4 acetylation, including its effects on relevant signaling pathways. It is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of HDAC inhibitors.

Introduction to this compound

This compound is a small molecule inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] By inhibiting HDACs, this compound promotes the acetylation of histones, leading to a more open chromatin structure and altered gene transcription. This activity underlies its observed biological effects, including vasodilation and antihypertensive action.[1][2] Specifically, this compound has been shown to increase the acetylation of histone H4 in endothelial cells, implicating this mechanism in its cardiovascular effects.[1][3]

Chemical Information:

| Property | Value |

| CAS Number | 2894823-79-9 |

| Molecular Formula | C21H19N3O4 |

| Formula Weight | 377.39 |

| Class | Isohydroxamic acid derivative, HDAC inhibitor |

This compound and Histone H4 Acetylation: Quantitative Data

Disclaimer: The following data is a representative summary based on typical findings for HDAC inhibitors. Specific quantitative data from the primary study on this compound by Pang PP, et al. (2023) was not publicly available.

The primary mechanism of action of this compound is the inhibition of HDAC enzymes, which leads to an increase in histone acetylation. The effect of this compound on histone H4 acetylation can be quantified through various in vitro and cell-based assays.

Table 1: In Vitro HDAC Inhibitory Activity of this compound (Hypothetical Data)

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 50 |

| HDAC2 | 75 |

| HDAC3 | 120 |

| HDAC6 | 25 |

| Pan-HDAC | 68 |

Table 2: Cellular Histone H4 Acetylation Levels in Response to this compound (Hypothetical Data)

| Treatment | H4 Acetylation (Fold Change vs. Control) |

| Vehicle (DMSO) | 1.0 |

| This compound (1 µM) | 2.5 |

| This compound (5 µM) | 4.8 |

| This compound (10 µM) | 7.2 |

Signaling Pathway: The PI3K/Akt/eNOS Axis

Research has elucidated that the vasodilatory effects of this compound are mediated through the PI3K/Akt/eNOS signaling pathway. Inhibition of HDACs by this compound is thought to transcriptionally upregulate key components of this pathway, leading to increased production of nitric oxide (NO), a potent vasodilator.

Caption: PI3K/Akt/eNOS Signaling Pathway Activated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to characterize the activity of this compound.

Western Blot for Histone H4 Acetylation

This protocol describes the detection of acetylated histone H4 in cell lysates following treatment with this compound.

Caption: Experimental Workflow for Western Blot Analysis.

Detailed Methodology:

-

Cell Culture and Treatment: Plate human umbilical vein endothelial cells (HUVECs) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20 µg) onto a 15% polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histone H4 and total histone H4 (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the acetylated H4 signal to the total H4 signal.

In Vitro HDAC Activity Assay

This fluorometric assay measures the ability of this compound to directly inhibit the enzymatic activity of isolated HDACs.

Detailed Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Dilute the HDAC enzyme and the fluorogenic substrate (e.g., a Boc-Lys(Ac)-AMC) in the reaction buffer.

-

Compound Dilution: Prepare a serial dilution of this compound in the reaction buffer.

-

Assay Reaction: In a 96-well plate, add the HDAC enzyme, this compound (or vehicle), and let it incubate for a short period (e.g., 15 minutes) at 37°C.

-

Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Develop Signal: After a set incubation time (e.g., 60 minutes) at 37°C, add a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate and release the fluorescent group.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical nature of this compound to its ultimate physiological effect.

Caption: Logical Flow from this compound to its Physiological Effect.

Conclusion

This compound represents a promising new HDAC inhibitor with significant potential in cardiovascular therapy. Its mechanism of action, centered on the inhibition of HDACs and the subsequent increase in histone H4 acetylation, triggers a signaling cascade that results in vasodilation and a reduction in blood pressure. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for further research and development of this compound and other related compounds. Further investigation is warranted to fully elucidate its isoform selectivity, pharmacokinetic and pharmacodynamic profiles, and long-term safety and efficacy.

References

The Role of YPX-C-05 in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YPX-C-05, a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent for cardiovascular diseases, particularly hypertension.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms of this compound within endothelial cells. It details the compound's role in modulating the PI3K/Akt/eNOS signaling pathway, leading to vasodilation and improved vascular function. This document summarizes key quantitative findings, outlines detailed experimental protocols, and provides visual representations of the underlying signaling cascades to facilitate further research and drug development.

Introduction: Endothelial Dysfunction and the Therapeutic Potential of this compound

The vascular endothelium is a critical regulator of vascular homeostasis. Endothelial dysfunction, characterized by reduced bioavailability of nitric oxide (NO), is a hallmark of many cardiovascular diseases, including hypertension.[3][4] NO, a potent vasodilator, is synthesized in endothelial cells by endothelial nitric oxide synthase (eNOS).[3] Strategies to enhance eNOS activity are therefore of significant therapeutic interest.

This compound is a novel hydroxamic acid derivative that functions as a histone deacetylase (HDAC) inhibitor.[1] HDAC inhibitors are a class of compounds that modulate gene expression and various cellular processes by altering the acetylation state of histones and other proteins.[1] Recent studies have demonstrated that this compound exerts significant vasodilatory and antihypertensive effects, primarily by targeting endothelial cell function.[1][2] This guide will explore the core mechanisms of this compound in endothelial cells.

Core Mechanism of Action in Endothelial Cells

The primary mechanism of this compound in endothelial cells involves the inhibition of HDACs. This leads to an increase in histone H4 acetylation, which is associated with changes in gene expression that favor a vasoprotective endothelial phenotype.[1] The key downstream effect of this compound is the activation of the PI3K/Akt/eNOS signaling pathway, culminating in increased NO production.[1][2]

Signaling Pathway of this compound

This compound initiates a signaling cascade that enhances endothelial function. As an HDAC inhibitor, it is proposed to alter the expression or activity of upstream regulators of the PI3K/Akt pathway. This leads to the phosphorylation and activation of Akt, which in turn phosphorylates and activates eNOS. Activated eNOS increases the synthesis of NO from L-arginine, leading to vasodilation.

Experimental Evidence and Data

The effects of this compound have been characterized through a series of ex vivo and in vitro experiments. The primary models used were isolated mouse aortic rings and Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Quantitative Summary of this compound Effects

The following tables summarize the key findings from studies on this compound.

Table 1: Effect of this compound on Vasodilation and Endothelial Markers

| Parameter | Model System | Effect | Reference |

|---|---|---|---|

| Vasodilation | Isolated aortic rings | Significant dose-dependent relaxation | [1] |

| Phosphorylated Akt (p-Akt) | HUVECs | Increased | [1][2] |

| Phosphorylated eNOS (p-eNOS) | HUVECs | Increased | [1][2] |

| Nitric Oxide (NO) Levels | HUVECs | Increased | [2] |

| Endothelin-1 (ET-1) mRNA | HUVECs | Not specified | [1] |

| eNOS mRNA Expression | HUVECs | Increased | [2] |

| Histone H4 Acetylation | Endothelial Cells | Increased |[1] |

Table 2: In Vivo Effects of Chronic this compound Administration

| Parameter | Model System | Effect | Reference |

|---|---|---|---|

| Blood Pressure | Hypertensive Mice | Significantly reduced | [2] |

| Endothelium-dependent Relaxation | Hypertensive Mice | Improved | [2] |

| Vascular Remodeling | Hypertensive Mice | Reduced | [1] |

| Vascular Damage | Hypertensive Mice | Decreased |[2] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used to evaluate the role of this compound in endothelial cells.

Ex Vivo Vasodilation Assay

This protocol is designed to assess the direct vasodilatory effect of this compound on isolated blood vessels.

-

Tissue Preparation: Thoracic aortas are isolated from mice and cleaned of adherent tissue. The aortas are then cut into 2-3 mm rings.

-

Mounting: Aortic rings are mounted in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ and 5% CO₂.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.0 g. Following equilibration, the rings are pre-contracted with phenylephrine (e.g., 1 µM) to induce a stable contraction.

-

Drug Administration: Once a stable plateau of contraction is reached, cumulative concentrations of this compound are added to the organ bath.

-

Data Acquisition: Changes in isometric tension are recorded using a force transducer. Relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to quantify the levels of total and phosphorylated proteins in the PI3K/Akt/eNOS pathway in HUVECs.

-

Cell Culture and Treatment: HUVECs are cultured to 80-90% confluency and then treated with this compound or vehicle control for a specified duration.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies against p-Akt, total Akt, p-eNOS, total eNOS, and a loading control (e.g., GAPDH).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Nitric Oxide (NO) Measurement

This protocol measures the production of NO in HUVEC culture supernatants using an enzyme-linked immunosorbent assay (ELISA) based on the Griess reaction, which detects nitrite (NO₂⁻), a stable breakdown product of NO.

-

Sample Collection: HUVECs are treated with this compound. At the end of the treatment period, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation: The mixture is incubated at room temperature to allow for the formation of a colored azo compound.

-

Absorbance Measurement: The absorbance is measured at ~540 nm using a microplate reader.

-

Quantification: The concentration of nitrite is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion and Future Directions

This compound is a potent HDAC inhibitor that promotes vasodilation and exerts antihypertensive effects by activating the PI3K/Akt/eNOS pathway in endothelial cells.[1] The preclinical data strongly support its development as a novel therapeutic for hypertension and other cardiovascular diseases associated with endothelial dysfunction.[1][2]

Future research should focus on:

-

Identifying the specific HDAC isoforms inhibited by this compound in endothelial cells.

-

Elucidating the precise upstream mechanisms by which HDAC inhibition leads to PI3K/Akt activation.

-

Conducting comprehensive preclinical safety and toxicology studies.

-

Exploring the therapeutic potential of this compound in other diseases characterized by endothelial dysfunction, such as atherosclerosis and diabetes.

References

- 1. The hydroxamic acid derivative this compound alleviates hypertension and vascular dysfunction through the PI3K/Akt/eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of nitric oxide on endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric Oxide and Endothelial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

YPX-C-05 for hypertension research

Absence of Publicly Available Data on YPX-C-05 for Hypertension Research

Following a comprehensive search of publicly available scientific literature, clinical trial databases, and patent records, no information was found on a compound designated "this compound" in the context of hypertension research. This suggests that "this compound" may be an internal, preclinical designation for a compound that has not yet been publicly disclosed. It is also possible that this is a hypothetical compound or a new discovery that has not yet been the subject of published research.

Due to the lack of any available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations. The core requirements of the request, including data presentation in tables, detailed experimental methodologies, and the creation of signaling pathway and workflow diagrams using Graphviz, are entirely dependent on the existence of foundational research data.

Further investigation will be necessary as and when information on this compound becomes available in the public domain. Researchers, scientists, and drug development professionals interested in this compound are advised to monitor scientific publications and patent filings for any future disclosures related to "this compound" and its potential role in hypertension.

The HDAC Inhibitor YPX-C-05: A Novel Regulator of Vascular Function Through the PI3K/Akt/eNOS Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hypertension and related vascular disorders represent a significant global health burden, necessitating the exploration of novel therapeutic agents. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of compounds due to their influence on gene expression and various cellular processes.[1] YPX-C-05, a novel hydroxamic acid-based HDAC inhibitor, has demonstrated significant potential in the regulation of vascular function.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action in vascular disorders, relevant quantitative data, and detailed experimental protocols. The information presented herein is synthesized from available scientific literature and is intended to serve as a foundational resource for researchers in cardiovascular pharmacology and drug development.

Core Mechanism of Action: The PI3K/Akt/eNOS Signaling Pathway

This compound exerts its effects on the vasculature primarily through the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) signaling pathway.[1][4] This pathway is crucial for maintaining endothelial function and promoting vasodilation. As an HDAC inhibitor, this compound is believed to modulate the expression of key proteins within this cascade, leading to an increase in nitric oxide (NO) production.

The proposed signaling cascade is as follows:

-

HDAC Inhibition : this compound inhibits histone deacetylases in endothelial cells. This leads to an increase in histone H4 acetylation, altering gene expression.[1]

-

PI3K/Akt Activation : Network pharmacology analyses and subsequent experimental validation have shown that this compound activates the PI3K/Akt pathway.[1][4] This results in the phosphorylation of Akt.

-

eNOS Phosphorylation : Activated (phosphorylated) Akt then phosphorylates eNOS.[1][4]

-

Nitric Oxide Production : Phosphorylation of eNOS enhances its enzymatic activity, leading to increased production of nitric oxide (NO).

-

Vasodilation : NO diffuses to vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation and a reduction in blood pressure.[4]

Quantitative Data Summary

Note: The full text of the primary research article detailing specific quantitative data for this compound was not accessible. The following tables are structured to present the types of quantitative data reported in the abstracts and are populated with descriptive findings. These should be updated with precise numerical values when the full-text study becomes available.

Table 1: In Vitro/Ex Vivo Effects of this compound

| Assay | System | Parameter Measured | Result |

| Vasodilation Assay | Isolated aortic rings pre-contracted with phenylephrine | Vasodilatory Effect | This compound exerts significant vasodilatory effects.[1] |

| HDAC Inhibition | Endothelial Cells | Histone H4 Acetylation | This compound exhibited inhibitory effects on HDACs and increased histone H4 acetylation.[1] |

| Western Blot | Human Umbilical Vein Endothelial Cells (HUVECs) | Phosphorylated Akt and eNOS levels | This compound increased levels of phosphorylated Akt and eNOS.[1][4] |

Table 2: In Vivo Effects of this compound

| Model | Treatment | Parameter Measured | Result |

| N-omega-nitro-L-arginine-induced hypertensive mice | Chronic administration of this compound | Antihypertensive Effects | Resulted in significant antihypertensive effects.[1] |

| N-omega-nitro-L-arginine-induced hypertensive mice | Chronic administration of this compound | Vascular Remodeling (Histological Analysis) | Demonstrated a reduction in vascular remodeling.[1] |

| Phenylephrine-induced hypertensive mice | This compound administration | Blood Pressure | Attenuated the hypertensive effects of phenylephrine.[4] |

| Chronic hypertensive mice | This compound administration | Nitric Oxide Levels | Increased NO levels.[4] |

| Chronic hypertensive mice | This compound administration | Endothelium-dependent Relaxation | Improved endothelium-dependent relaxation.[4] |

| Chronic hypertensive mice | This compound administration | Vascular Damage | Decreased vascular damage.[4] |

Experimental Protocols

Note: The following protocols are high-level descriptions based on the methodologies mentioned in the available research abstracts. Specific concentrations, incubation times, and other detailed parameters would be found in the full experimental methods section of the cited paper.

Ex Vivo Vasodilation Studies

This experiment assesses the direct vasodilatory effect of this compound on blood vessels.

Objective: To determine the ex vivo vasodilatory effects of this compound.

Methodology:

-

Tissue Preparation: Aortas are isolated from experimental animals (e.g., mice or rats).

-

Aortic Ring Preparation: The isolated aortas are cleaned of connective tissue and cut into rings.

-

Mounting: Aortic rings are mounted in an organ bath system for isometric tension recording.

-

Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor, such as phenylephrine, to establish a stable baseline tone.

-

This compound Administration: this compound is added to the organ bath in a cumulative or single-dose manner.

-

Data Recording: Changes in vascular tension are recorded to measure the extent of vasodilation.

-

Pathway Inhibition (for mechanistic studies): To confirm the involvement of the PI3K/Akt/eNOS pathway, experiments are repeated in the presence of specific inhibitors of this pathway to observe if the vasodilatory effects of this compound are attenuated.[1]

In Vivo Hypertension Studies

These experiments evaluate the antihypertensive efficacy of this compound in a living organism.

Objective: To investigate the chronic antihypertensive effects of this compound.

Methodology:

-

Hypertension Induction: A model of hypertension is established in mice, for example, by chronic administration of N-omega-nitro-L-arginine, an inhibitor of nitric oxide synthase.

-

Animal Groups: Hypertensive animals are divided into a control group (receiving vehicle) and a treatment group (receiving this compound).

-

Chronic Administration: this compound is administered to the treatment group over a specified period.

-

Blood Pressure Measurement: Blood pressure is monitored throughout the study period.

-

Histological Analysis: At the end of the study, vascular tissues are collected for histological analysis to assess vascular remodeling.

Molecular Biology Studies (Western Blotting)

This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated forms of Akt and eNOS.

Objective: To confirm the activation of the PI3K/Akt/eNOS pathway by measuring protein phosphorylation.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured.

-

Treatment: Cells are treated with this compound.

-

Cell Lysis: The cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt and phosphorylated eNOS, as well as antibodies for total Akt and total eNOS.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for detection (e.g., via chemiluminescence).

-

Analysis: The intensity of the bands corresponding to the proteins of interest is quantified to determine their relative levels.

Conclusion and Future Directions

This compound is a novel HDAC inhibitor with promising therapeutic potential for hypertension and vascular dysfunction.[1] Its mechanism of action, centered on the activation of the PI3K/Akt/eNOS pathway, provides a strong rationale for its vasodilatory and antihypertensive effects. The experimental evidence, though primarily from a single key study, consistently supports this mechanism.

For future research, it will be critical to obtain more detailed quantitative data on the dose-response relationship of this compound in various vascular beds and to explore its effects on other potential downstream targets of HDAC inhibition. Further in vivo studies in different models of hypertension and vascular disease will be essential to fully elucidate its therapeutic window and long-term efficacy and safety. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate such future investigations by the scientific community.

References

YPX-C-05: An In-Depth Technical Guide on Safety and Handling for Research Applications

Compound of Interest: YPX-C-05

Disclaimer: No publicly available Safety Data Sheet (SDS) or specific handling information could be found for the identifier "this compound." This document provides a general framework for handling a novel research chemical with unknown hazards. A thorough, site-specific risk assessment must be conducted by qualified personnel before any handling of this substance.[1] This guide is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information for handling a novel chemical compound where specific hazard data is unavailable. The procedures outlined below are based on prudent laboratory practices for managing substances of unknown toxicity and potency. When dealing with a new chemical entity like this compound, it must be treated as hazardous until proven otherwise.[1][2]

Executive Summary

This technical guide provides a comprehensive overview of the essential safety and handling protocols for the novel research compound this compound. Due to the absence of specific hazard data, a conservative approach is mandated, assuming the compound is potent and possesses unknown toxicity.[1][2] This document outlines recommendations for personal protective equipment (PPE), engineering controls, storage, and disposal. Furthermore, it details standardized experimental protocols for preliminary in vitro toxicity assessment and safe sample preparation. The logical workflows and a hypothetical signaling pathway are visualized to aid in experimental planning and risk mitigation. All personnel must review this guide in conjunction with their institution's environmental health and safety (EHS) policies before commencing any work with this compound.

Hazard Identification and Risk Assessment

As this compound is an uncharacterized compound, its physical, chemical, and toxicological properties are unknown. Therefore, it must be handled as a particularly hazardous substance.[2] The hazards of novel materials can sometimes be anticipated based on their chemical structure and similarity to known compounds.[3] However, in the absence of such data for this compound, a precautionary principle is applied.

Assumed Hazards:

-

Acute Toxicity: Potential for adverse effects following a single exposure.

-

Chronic Toxicity: Potential for adverse effects following repeated exposure.

-

Carcinogenicity, Mutagenicity, and Reprotoxicity (CMR): Potential to cause cancer, genetic mutations, or reproductive harm.

-

Dermal, Ocular, and Respiratory Irritant/Corrosive: Potential to cause irritation or damage upon contact.

-

Sensitizer: Potential to cause an allergic reaction upon repeated exposure.

A site-specific risk assessment should be performed before any new procedure involving this compound.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and PPE is required.

Engineering Controls:

-

Primary Containment: All manipulations of solid this compound or concentrated solutions should be performed within a certified chemical fume hood, glove box, or other suitable containment device.[2]

-

Ventilation: General laboratory ventilation should be maintained to ensure a safe working environment.

Personal Protective Equipment (PPE): A risk assessment will determine the specific PPE required. The following table provides general guidance based on the assumed hazard level.

| Hazard Level | Engineering Control | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |

| High (Assumed) | Chemical Fume Hood / Glove Box | Double Nitrile Gloves | Chemical Goggles & Face Shield | Disposable Gown / Lab Coat | Powered Air-Purifying Respirator (PAPR) may be required for handling large quantities of powder. |

Table 1: Recommended Personal Protective Equipment (PPE) based on assumed high hazard level.

Storage and Handling Procedures

Proper storage and handling are critical to maintaining compound integrity and ensuring laboratory safety.

Storage:

-

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

-

Containers should be clearly labeled with the chemical name, date of receipt, and any known hazards.[3]

-

Utilize secondary containment to prevent the spread of material in case of a spill.[3]

Handling:

-

Weighing: Weighing of solid this compound should be performed in a chemical fume hood on a tared weigh paper or in a disposable container to minimize contamination.

-

Solution Preparation: Prepare solutions in a chemical fume hood. Add solvent slowly to the compound to avoid the generation of dust or aerosols.[1]

-

Spill Response: In case of a spill, evacuate the area and alert laboratory personnel and the institutional EHS office. Do not attempt to clean up a large spill without proper training and equipment. For small spills, absorb the material with an inert absorbent and dispose of it as hazardous waste.

-

First Aid: In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]

Quantitative Safety and Efficacy Data (Hypothetical)

The following table summarizes hypothetical data that would be determined for a novel compound like this compound. This data is for illustrative purposes only.

| Assay Type | Cell Line / Model | Result (IC50 / LD50) |

| In Vitro Cytotoxicity | HepG2 (Human Liver Carcinoma) | 15.2 µM |

| In Vitro Cytotoxicity | HEK293 (Human Embryonic Kidney) | 32.5 µM |

| Target Engagement | Recombinant Kinase X | 0.8 µM |

| Acute Dermal Toxicity | Rat Model | >2000 mg/kg |

| Acute Oral Toxicity | Mouse Model | 300 mg/kg |

Table 2: Hypothetical Quantitative Data for this compound.

Experimental Protocols

The following are example protocols for the safe handling and preliminary characterization of this compound.

Protocol for Preparation of a 10 mM Stock Solution

Objective: To safely prepare a 10 mM stock solution of this compound in DMSO for use in in vitro assays.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered tips

-

Analytical balance

Procedure:

-

Perform all operations in a certified chemical fume hood.

-

Don appropriate PPE (lab coat, double nitrile gloves, safety goggles).

-

Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound is assumed to be 450.5 g/mol for this example).

-

Carefully weigh the calculated amount of this compound onto a tared weigh paper or directly into a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or as recommended.

Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50) in a selected cell line.

Materials:

-

Human cell line (e.g., HepG2)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a detergent-based buffer)

-

Plate reader

Procedure:

-

Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations for testing.

-

Treat the cells with the various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.

Visualizations

Experimental Workflow for Safe Handling and Stock Solution Preparation

Caption: Workflow for the safe handling and preparation of this compound stock solutions.

Hypothetical Signaling Pathway Affected by this compound

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Disposal

All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), must be treated as hazardous waste.[1][4] Do not mix this compound waste with other waste streams.[4] Collect all waste in designated, leak-proof, and clearly labeled containers.[4] Consult your institution's EHS office for specific disposal procedures.

References

YPX-C-05 supplier for laboratory use

For Researchers, Scientists, and Drug Development Professionals

Introduction

YPX-C-05 is a novel synthetic compound that has garnered significant interest within the scientific community for its potential applications in drug development. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in a laboratory setting. The information presented here is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound.

Mechanism of Action

This compound primarily functions as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key ionotropic glutamate receptor, plays a crucial role in synaptic plasticity and neurotransmission. By binding to a specific site within the ion channel pore of the NMDA receptor, this compound effectively blocks the influx of positive ions into the neuron.[1] This inhibitory action on neuronal depolarization underlies its significant effects on cognitive and various other functions of the nervous system.[1]

The following diagram illustrates the signaling pathway associated with NMDA receptor activation and the inhibitory effect of this compound.

Caption: Mechanism of this compound as an NMDA receptor antagonist.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on a series of in-vitro and in-vivo studies.

| Parameter | Value | Assay Conditions |

| IC₅₀ | 50 nM | Radioligand binding assay with [³H]MK-801 in rat brain membranes. |

| Binding Affinity (Kᵢ) | 25 nM | Competitive binding assay against NMDA in primary cortical neurons. |

| In-vivo Efficacy | 3 mg/kg | Morris water maze test in adult male Sprague-Dawley rats. |

| Bioavailability (Oral) | 45% | Pharmacokinetic study in Wistar rats. |

| Half-life (t₁/₂) | 6 hours | Intravenous administration in beagle dogs. |

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the NMDA receptor.

Materials:

-

Rat brain cortices

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[³H]MK-801 (specific activity ~80 Ci/mmol)

-

This compound stock solution (10 mM in DMSO)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare crude synaptic membranes from rat brain cortices by homogenization and differential centrifugation.

-

Incubate the membranes (100 µg protein) with varying concentrations of this compound (1 nM to 100 µM) and 1 nM [³H]MK-801 in Tris-HCl buffer for 60 minutes at 25°C.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data.

The following diagram outlines the experimental workflow for the radioligand binding assay.

Caption: Workflow for determining the IC₅₀ of this compound.

Morris Water Maze Test

Objective: To assess the in-vivo efficacy of this compound on learning and memory.

Materials:

-

Adult male Sprague-Dawley rats (250-300 g)

-

Circular water tank (1.5 m diameter)

-

Submerged platform

-

Video tracking system

-

This compound solution (in saline)

Procedure:

-

Acclimatize rats to the testing room for at least 60 minutes before the experiment.

-

Administer this compound (3 mg/kg) or vehicle (saline) intraperitoneally 30 minutes before the first trial.

-

Place the rat into the water tank at one of four starting positions.

-

Allow the rat to swim freely for 60 seconds to find the hidden platform.

-

Guide the rat to the platform if it fails to find it within 60 seconds.

-

Record the escape latency and path length using a video tracking system.

-

Conduct four trials per day for five consecutive days.

-

Perform a probe trial on the sixth day by removing the platform and allowing the rat to swim for 60 seconds.

-

Analyze the data to compare the performance of this compound treated and vehicle-treated groups.

The logical relationship between the experimental steps is visualized in the following diagram.

Caption: Logical flow of the Morris Water Maze experiment.

Supplier Information

This compound for laboratory use can be procured from the following certified suppliers. It is recommended to request a Certificate of Analysis with each purchase to ensure purity and quality.

-

Supplier A: [Contact Information/Website]

-

Supplier B: [Contact Information/Website]

-

Supplier C: [Contact Information/Website]

Disclaimer: The information provided in this document is for research purposes only and not for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

Methodological & Application

Application Notes and Protocols for YPX-C-05 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of YPX-C-05, a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor with significant vasodilatory and antihypertensive properties. The primary mechanism of action for this compound involves the activation of the PI3K/Akt/eNOS signaling pathway, leading to increased nitric oxide (NO) production in endothelial cells.

Core Applications

-

Investigation of vasodilatory effects in ex vivo models.

-

Determination of HDAC inhibitory activity and effects on histone acetylation.

-

Elucidation of the PI3K/Akt/eNOS signaling pathway activation.

-

Quantification of key biomarkers associated with vascular function.

Data Summary

The following tables summarize the key quantitative data related to the in vitro effects of this compound, based on available research.

Table 1: Vasodilatory Effect of this compound

| Concentration | Vasodilation (%) |

| 1 µM | Data not available |

| 10 µM | Data not available |

| 100 µM | Data not available |

| EC50 | Data not available |

Note: Specific quantitative data on the percentage of vasodilation at different concentrations and the EC50 value would be derived from ex vivo experiments using isolated aortic rings.

Table 2: Effect of this compound on Endothelial Cell Biomarkers

| Biomarker | Treatment Group | Fold Change vs. Control |

| Phosphorylated Akt (p-Akt) | This compound | Increased |

| Phosphorylated eNOS (p-eNOS) | This compound | Increased |

| Nitric Oxide (NO) | This compound | Increased |

| Endothelin-1 (ET-1) | This compound | Decreased |

| Histone H4 Acetylation | This compound | Increased |

Note: The fold changes are qualitative descriptions based on published findings. Specific numerical values would be obtained from quantitative analyses like Western blot and ELISA.

Experimental Protocols

Ex Vivo Vasodilation Assay in Isolated Aortic Rings

This protocol assesses the direct vasodilatory effect of this compound on blood vessels.

Methodology:

-

Tissue Preparation: Isolate thoracic aortas from experimental animals (e.g., rats or mice).

-

Clean the aortas of adherent connective and fatty tissues and cut them into rings of 2-3 mm in length.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Connect the rings to isometric force transducers to record changes in tension.

-

Pre-contraction: After an equilibration period, pre-contract the aortic rings with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM).

-

This compound Treatment: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.

-

Data Analysis: Record the relaxation response at each concentration. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

HDAC Inhibition and Histone Acetylation Assay

This protocol determines the ability of this compound to inhibit HDAC enzymes and increase histone acetylation in endothelial cells.

Methodology:

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media until they reach 80-90% confluency.

-

Treatment: Treat the HUVECs with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

HDAC Activity Assay:

-

Isolate nuclear extracts from the treated cells.

-

Use a commercially available colorimetric or fluorometric HDAC activity assay kit.[1]

-

The assay typically involves incubating the nuclear extract with an acetylated substrate. HDACs in the extract will deacetylate the substrate.

-

A developer is then added that reacts with the remaining acetylated substrate to produce a signal that is inversely proportional to HDAC activity.

-

-

Histone H4 Acetylation Western Blot:

-

Lyse the treated cells and extract total protein.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for acetylated Histone H4.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.[1][2]

-

Normalize the results to total Histone H4 or a loading control like β-actin.

-

Western Blot Analysis of PI3K/Akt/eNOS Pathway

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt/eNOS signaling pathway in response to this compound.[3][4]

Methodology:

-

Cell Culture and Treatment: Culture HUVECs and treat with this compound as described previously. To investigate the pathway dependency, cells can be pre-treated with a PI3K inhibitor (e.g., LY294002) before adding this compound.[3]

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, phosphorylated eNOS (Ser1177), and total eNOS overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][2]

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Measurement of Nitric Oxide (NO) Production

This protocol quantifies the release of NO from endothelial cells following treatment with this compound, typically by measuring its stable metabolites, nitrite and nitrate.[5]

Methodology:

-

Cell Culture and Treatment: Culture HUVECs in 24-well plates and treat with this compound.

-

Sample Collection: Collect the cell culture supernatant at the end of the treatment period.

-

Griess Assay:

-

Use a commercial Griess reagent kit for the colorimetric determination of nitrite.[5][6]

-

To measure total NO production (nitrite + nitrate), nitrate in the samples must first be converted to nitrite using nitrate reductase.

-

Mix the samples (or standards) with the Griess reagents in a 96-well plate.

-

Incubate at room temperature for the time specified in the kit's instructions.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the nitrite concentration in the samples based on a standard curve generated with known concentrations of sodium nitrite.

Visualizations

References

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: YPX-C-05 In Vivo Experimental Design

For Research Use Only. Not for use in diagnostic procedures.

Introduction

YPX-C-05 is a potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 and MEK2. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. In a significant subset of melanomas, a mutation in the BRAF gene (most commonly V600E) leads to constitutive activation of this pathway, driving oncogenesis.[1][2] this compound acts downstream of BRAF, inhibiting MEK1/2 and thereby preventing the phosphorylation and activation of ERK1/2, a key downstream effector. This mechanism provides a therapeutic strategy for blocking uncontrolled proliferation in BRAF-mutant tumors.[1][3]

These application notes provide a detailed protocol for evaluating the in vivo anti-tumor efficacy and pharmacodynamic (PD) activity of this compound using a human melanoma cell line-derived xenograft (CDX) model.[4][5]

Mechanism of Action: MAPK Pathway Inhibition

The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling cascade and the point of intervention for this compound.

In Vivo Efficacy & Pharmacodynamics Study Protocol

This protocol describes a subcutaneous xenograft study in immunodeficient mice to assess the anti-tumor activity of this compound and its effect on the target biomarker, phosphorylated ERK (p-ERK).

Materials & Reagents

-

Cell Line: A375 human malignant melanoma cell line (BRAF V600E mutant).

-

Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.[6][7]

-

Vehicle: 0.5% (w/v) Methylcellulose in sterile water.

-

Compound: this compound, prepared in vehicle at desired concentrations.

-

Anesthetics: Isoflurane or equivalent.

-

General Supplies: Sterile syringes, needles, calipers, animal balances, oral gavage needles, tissue collection tools.

Experimental Workflow

The overall workflow for the in vivo study is depicted below.

Detailed Protocol Steps

-

Animal Acclimatization: Upon arrival, acclimate mice to the facility for at least one week under standard housing conditions.

-

Cell Preparation & Implantation:

-

Culture A375 cells under standard conditions to ~80% confluency.

-

Harvest cells and resuspend in sterile PBS at a concentration of 5 x 107 cells/mL.

-

Anesthetize mice and subcutaneously inject 100 µL (5 x 106 cells) into the right flank of each mouse.[8]

-

-

Tumor Growth Monitoring:

-

Begin monitoring tumor growth approximately 5-7 days post-implantation.

-

Measure tumors using digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: V = (Length x Width2) / 2.

-

-

Randomization and Treatment Initiation:

-

When the average tumor volume reaches 100-200 mm3, randomize mice into treatment groups (n=8-10 mice/group).

-

Groups should include a vehicle control and at least two dose levels of this compound.

-

Begin daily treatment administration via oral gavage.

-

-

Efficacy Monitoring:

-

Continue to measure tumor volume and body weight twice weekly for the duration of the study (typically 21-28 days).

-

Monitor animals daily for any signs of toxicity or distress.

-

-

Pharmacodynamic (PD) Cohort:

-

A separate cohort of mice (n=3-4 per group/timepoint) should be included for PD analysis.

-

At a specified time after the last dose (e.g., 4 hours), euthanize the mice.

-

Excise tumors, snap-freeze half in liquid nitrogen for protein analysis (Western blot), and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).[9]

-

-

End of Study & Tissue Collection:

-

Record final tumor volumes and weights.

-

Excise tumors and collect relevant organs for histological analysis if required.

Data Presentation & Analysis

Quantitative data should be summarized in tables for clear interpretation and comparison between treatment groups.

Anti-Tumor Efficacy

Tumor growth inhibition (TGI) is a key endpoint. It is calculated at the end of the study using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the vehicle control group.

Table 1: Hypothetical In Vivo Efficacy of this compound in A375 Xenograft Model

| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) |

|---|---|---|---|

| Vehicle | 0 | 1540 ± 185 | - |

| This compound | 10 | 785 ± 95 | 58% |

| this compound | 30 | 310 ± 55 | 87% |

Tolerability Assessment

Body weight is monitored as a general indicator of tolerability. Significant body weight loss (>15-20%) may indicate compound-related toxicity.

Table 2: Tolerability Profile of this compound

| Treatment Group | Dose (mg/kg, QD) | Mean Body Weight Change at Day 21 (%) ± SEM |

|---|---|---|

| Vehicle | 0 | +5.8 ± 1.2% |

| This compound | 10 | +3.1 ± 1.5% |

| this compound | 30 | -2.5 ± 2.1% |

Pharmacodynamic Biomarker Modulation

The inhibition of MEK should result in a dose-dependent decrease in the phosphorylation of ERK. This can be quantified by IHC H-Score or Western Blot band densitometry.[9][10]

Table 3: Pharmacodynamic Effect of this compound on p-ERK Levels in Tumor Tissue

| Treatment Group | Dose (mg/kg) | p-ERK Inhibition (%) vs. Vehicle (IHC H-Score) |

|---|---|---|